1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of tert-butoxy and methyl groups, as well as the formation of the pyrazole ring. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have optimized these methods to achieve high yields and purity .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₆N₂O₄ , with a molecular weight of approximately 240.26 g/mol . Its structure includes a pyrazole ring, a tert-butoxy group, and a carboxylic acid functionality. The spatial arrangement of atoms within the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, acid-base reactions, or coordination with metal ions. Researchers have investigated its behavior under different conditions to understand its reactivity and potential applications .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-5-8(12-13)9(14)15/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLANZIDVDBZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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